molecular formula C21H17ClO3 B7962588 Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate

Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate

Cat. No.: B7962588
M. Wt: 352.8 g/mol
InChI Key: LKAIPBOTARIXEL-UHFFFAOYSA-N
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Description

Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a chlorobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate typically involves the esterification of 4-[3-(benzyloxy)phenyl]-2-chlorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-[3-(benzyloxy)phenyl]-2-chlorobenzoic acid.

    Reduction: Formation of 4-[3-(benzyloxy)phenyl]-2-chlorobenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy and chlorobenzoate moieties may contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-[3-(benzyloxy)phenyl]-benzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 4-[3-(benzyloxy)phenyl]-2-bromobenzoate: Contains a bromine atom instead of chlorine, which may influence its chemical properties and applications.

Uniqueness

Methyl 4-[3-(benzyloxy)phenyl]-2-chlorobenzoate is unique due to the presence of both the benzyloxy and chlorobenzoate groups, which confer specific chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-chloro-4-(3-phenylmethoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO3/c1-24-21(23)19-11-10-17(13-20(19)22)16-8-5-9-18(12-16)25-14-15-6-3-2-4-7-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAIPBOTARIXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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